(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with an appropriate aldehyde under basic conditions to form the thiazolidinone ring. The pyrazole moiety is introduced through a cyclization reaction involving hydrazine and a diketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer activity. The compound can also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its benzyloxy substituent, which can enhance its biological activity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C28H23N3O2S2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O2S2/c1-2-30-27(32)25(35-28(30)34)17-22-18-31(23-11-7-4-8-12-23)29-26(22)21-13-15-24(16-14-21)33-19-20-9-5-3-6-10-20/h3-18H,2,19H2,1H3/b25-17- |
InChI Key |
LTEHLUUCZOSZPG-UQQQWYQISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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